5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one

Catalog No.
S14003808
CAS No.
M.F
C6H3BrF3NO
M. Wt
241.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyr...

Product Name

5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one

IUPAC Name

5-bromo-1-(difluoromethyl)-3-fluoropyridin-2-one

Molecular Formula

C6H3BrF3NO

Molecular Weight

241.99 g/mol

InChI

InChI=1S/C6H3BrF3NO/c7-3-1-4(8)5(12)11(2-3)6(9)10/h1-2,6H

InChI Key

OUIMHMGFQCZULW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)N(C=C1Br)C(F)F)F

5-Bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one is a highly specialized, pre-functionalized heterocyclic building block designed for advanced medicinal and agrochemical synthesis. Characterized by a metabolically robust N-difluoromethyl (N-CHF2) moiety, a pKa-modulating 3-fluoro substituent, and a cross-coupling-ready 5-bromo handle, this scaffold offers immediate utility for late-stage derivatization [1]. For industrial and scientific procurement, sourcing this exact pre-assembled compound bypasses the notoriously low-yielding and poorly regioselective N-difluoromethylation step required when starting from basic 2-pyridones, providing a scalable, ready-to-use intermediate that accelerates library generation and lead optimization workflows.

Research Fit

N-CHF₂ bioisostere for metabolically stable hydrogen-bond donor
Orthogonal C-5 Br (cross-coupling) and C-3 F (SNAr) handles
Polyhalogenated scaffold supports CNS-penetrant probe design

Attempting generic substitution with the unalkylated N-H precursor (5-bromo-3-fluoro-2-pyridone) or the N-methyl analog fundamentally compromises both process efficiency and downstream product performance. In-house difluoromethylation of the N-H precursor using standard difluorocarbene reagents typically results in intractable mixtures of O-alkylated and N-alkylated isomers, drastically reducing isolated yields and inflating purification costs [1]. Conversely, substituting with an N-methyl analog sacrifices the distinct lipophilic hydrogen-bond donating capability of the CHF2 proton, which is critical for target binding affinity, and lowers the metabolic stability necessary to prevent oxidative dealkylation in biological systems [2].

Substitution Risk

Target
N-CHF₂ group as lipophilic H-bond donor and metabolic shield
N-CH₃ / N–H analog
Absent CHF₂ reduces metabolic stability and pharmacophoric recognition
Target
C-3 fluorine lowers ring electron density and blocks oxidative metabolism
C-3 H analog
Unblocked C-3 may undergo CYP-mediated oxidation, altering half-life
Target
Dual halogen handles enable sequential, programmable diversification
Single-halogen / dibromo analog
Lack of orthogonal reactivity may produce statistical product mixtures

O-Alkylation Byproduct Elimination

Direct difluoromethylation of 2-pyridones is plagued by competing O-alkylation, often yielding O-CHF2 to N-CHF2 ratios that heavily favor the unwanted O-isomer unless highly specialized, expensive reagents are used [1]. Procuring the pre-synthesized 5-bromo-1-(difluoromethyl)-3-fluoro-1,2-dihydropyridin-2-one guarantees 100% N-isomer purity, bypassing a synthetic bottleneck that typically results in <40% isolated yields of the desired N-alkylated product [2].

Evidence DimensionIsolated Yield of N-CHF2 Isomer
Target Compound Data100% (Pre-synthesized commercial procurement)
Comparator Or BaselineIn-house synthesis from 5-bromo-3-fluoro-2-pyridone (<40% typical yield due to O-alkylation)
Quantified Difference>60% yield recovery and complete elimination of isomer separation
ConditionsStandard difluorocarbene alkylation conditions (e.g., ClCF2COONa, base)

Purchasing the N-CHF2 pre-installed building block eliminates a low-yielding, difficult-to-purify step, directly reducing overall synthesis time and material waste.

LogP & TPSA comparison
Reported
Consensus LogP ~2.3–2.8 (target) vs 1.2–1.5 (N–H) and 2.05 (non-F)
May support membrane permeability screening fit
SwissADME computational panel; TPSA ~22–24 Ų

Metabolic Stability and Lipophilicity

The N-difluoromethyl group acts as a lipophilic bioisostere that significantly alters the physicochemical profile of the pyridone core compared to N-methyl analogs. The N-CHF2 moiety increases the lipophilicity (logP) while providing near-complete resistance to cytochrome P450-mediated oxidative N-dealkylation, a common metabolic liability for N-CH3 groups [1].

Evidence DimensionMetabolic Stability and Lipophilicity (ΔlogP)
Target Compound DataN-CHF2 pyridone (Oxidation resistant, higher logP)
Comparator Or BaselineN-CH3 pyridone analog (Susceptible to N-demethylation, lower logP)
Quantified Difference~0.5 - 1.0 logP unit increase; significantly extended metabolic half-life
ConditionsIn vitro ADME profiling (standard predictive models)

For pharmaceutical procurement, starting with an N-CHF2 scaffold directly builds in metabolic stability and permeability, reducing downstream attrition rates.

Synthetic yield rank
Class-level
Est. 75–85% for electron-deficient substrates vs 55–70% for electron-rich
May improve scalability and cost efficiency
Yield inferred from class; not directly measured on target

Late-Stage Cross-Coupling Reactivity

The 5-bromo substituent on this specific fluorinated pyridone core provides a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Compared to unhalogenated or 5-chloro analogs, the 5-bromo derivative exhibits significantly faster oxidative addition rates, allowing for milder coupling conditions and broader functional group tolerance [1].

Evidence DimensionCross-coupling reactivity (Oxidative addition efficiency)
Target Compound Data5-Bromo derivative (Fast oxidative addition, mild conditions <80 °C)
Comparator Or Baseline5-Chloro or unhalogenated analogs (Requires elevated temperatures >100 °C or specialized ligands)
Quantified DifferenceEnables coupling at lower temperatures with higher yields and fewer side reactions
ConditionsStandard Pd-catalyzed cross-coupling conditions

The 5-bromo handle allows buyers to rapidly and efficiently generate diverse libraries of N-CHF2 pyridones without forcing conditions that might degrade sensitive functional groups.

5-LOX pharmacophore
Class-level
C-3 regioisomer IC₅₀ 6.8 μM; N-CH₃ analogs inactive (>100 μM)
Supports 5-LOX pathway study fit
Target compound not directly assayed; structural analogy to active regioisomer
Orthogonal reactivity
Class-level
Step 1 Suzuki >90% selectivity; Step 2 SNAr >80% conversion
Enables sequential library synthesis from one building block
Selectivity inferred from halogen reactivity class precedent
Predicted metabolic stability
Class-level
Predicted CLint reduction ~2–3-fold vs C-3 H analog
Supports exposure-model interpretation
In silico prediction based on Pfizer LpxC fluoro-pyridinone data
pKa control
Reported
Predicted pKa -5.14 ± 0.70 (neutral pH 1–8) vs N–H pKa ~8.5–9.5
Consistent ionization state across physiological pH range
Computational prediction; experimental verification advised

Late-Stage Derivatization in Medicinal Chemistry

Utilizing the 5-bromo handle for Suzuki or Stille couplings to rapidly generate libraries of N-difluoromethylated kinase or 5-LOX inhibitors, where the N-CHF2 group is required for optimal target binding and metabolic stability [1].

Agrochemical Active Ingredient Development

Incorporation into novel fungicide or herbicide scaffolds where the combination of the 3-fluoro and N-CHF2 groups provides the necessary lipophilicity and environmental stability compared to standard N-methyl pyridones [2].

Fluorinated Bioisostere Development

Use as a foundational building block in research programs specifically aimed at replacing problematic N-H or N-CH3 hydrogen bond donors/acceptors with the isosteric, yet metabolically robust, N-CHF2 moiety [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Dual COX/5-LOX pathway probe development
N-CHF₂ 2-pyridone pharmacophore
5-LOX enzyme inhibition; COX-2 selectivity profiling
Target deconvolution probe scaffold
Orthogonal C-5 Br / C-3 F handles
Sequential Suzuki-SNAr efficiency; bifunctional probe integrity
Agrochemical fungicidal lead discovery
Fluorine-enhanced oxidative stability
Metabolic stability under simulated environmental conditions
Late-stage library synthesis core
Three distinct functionalization vectors
Diversification efficiency across Br, F, and CHF₂ handles

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

240.93501 g/mol

Monoisotopic Mass

240.93501 g/mol

Heavy Atom Count

12

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